7-Bromo-3-(trifluoromethyl)isoquinoline
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Overview
Description
7-Bromo-3-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position on the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production often involves the use of metal-catalyzed reactions such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium and organomagnesium compounds.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various functionalized isoquinolines .
Scientific Research Applications
7-Bromo-3-(trifluoromethyl)isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-(trifluoromethyl)isoquinoline involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules . Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
7-Fluoro-3-(trifluoromethyl)isoquinoline: Similar in structure but with a fluorine atom instead of bromine, showing different reactivity and biological activity.
3-(Trifluoromethyl)isoquinoline: Lacks the bromine atom, leading to different chemical properties and applications.
Uniqueness: 7-Bromo-3-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H5BrF3N |
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Molecular Weight |
276.05 g/mol |
IUPAC Name |
7-bromo-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-5H |
InChI Key |
DVHHFLOXWRPNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)Br |
Origin of Product |
United States |
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